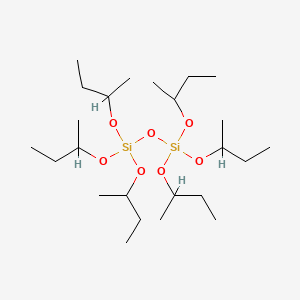
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is a silicon-based compound characterized by its unique structure, which includes six 1-methylpropoxy groups attached to a disiloxane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane typically involves the reaction of hexachlorodisiloxane with 1-methylpropanol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 1-methylpropoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Catalyst: Pyridine or another suitable base
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted disiloxane derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Medicine: Investigated for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and flexibility, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of materials with enhanced mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A compound with similar silicon-based structure but different functional groups.
1,1,1,3,3,3-Hexamethyldisiloxane: Another silicon-based compound with methyl groups instead of 1-methylpropoxy groups.
Uniqueness
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and industry, where other similar compounds may not perform as effectively.
Properties
CAS No. |
4444-59-1 |
|---|---|
Molecular Formula |
C24H54O7Si2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
tributan-2-yl tri(butan-2-yloxy)silyl silicate |
InChI |
InChI=1S/C24H54O7Si2/c1-13-19(7)25-32(26-20(8)14-2,27-21(9)15-3)31-33(28-22(10)16-4,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
InChI Key |
PVJZYCPAOIWRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















